molecular formula C7H5F3O2S B1421384 1-Difluoromethanesulfonyl-2-fluorobenzene CAS No. 1228784-41-5

1-Difluoromethanesulfonyl-2-fluorobenzene

Cat. No. B1421384
M. Wt: 210.18 g/mol
InChI Key: FHJHSNGZQYRXDX-UHFFFAOYSA-N
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Description

1-Difluoromethanesulfonyl-2-fluorobenzene is a chemical compound with the molecular formula C7H5F3O2S . It has a molecular weight of 210.18 . The compound appears as a liquid .

Physical and Chemical Properties The compound is a liquid at room temperature . Its IUPAC name is difluoromethyl 2-fluorophenyl sulfone .

Scientific Research Applications

Organometallic Chemistry and Catalysis

Fluorobenzenes like 1,2-difluorobenzene are increasingly recognized for their role in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers. This property allows them to be used as non-coordinating solvents or readily displaced ligands in complex formations (Pike, Crimmin, & Chaplin, 2017).

Electrophilic Fluorination

Trifluoromethanesulfonic acid has been used as a solvent for the direct elemental fluorination of aromatics, including fluorobenzene, leading to derivatives like 1,2-difluorobenzene. This process highlights the utility of fluorobenzenes in creating fluorinated aromatic compounds (Coe, Stuart, & Moody, 1998).

Greener Fluorine Organic Chemistry

Selective and efficient fluorination of organic compounds using electrophilic fluorinating reagents in water or under solvent-free conditions has been achieved. This method demonstrates the potential for eco-friendly fluorination processes in organic chemistry (Stavber & Stavber, 2010).

Groundwater Remediation

Heat-activated persulfate oxidation of fluorotelomer sulfonate and perfluorooctanesulfonic acid (PFOS) has been explored under conditions suitable for in-situ groundwater remediation. This research shows the relevance of fluorinated compounds in environmental cleanup efforts (Park et al., 2016).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(difluoromethylsulfonyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2S/c8-5-3-1-2-4-6(5)13(11,12)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJHSNGZQYRXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Difluoromethanesulfonyl-2-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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